Regioselective Product Distribution from 3-Chloro-4-methylphenol Nitration Establishes Distinct Isomeric Identity
In the nitration of 3-chloro-4-methylphenol (15) in chloroform, the reaction yields three products: a dienone intermediate (10a), 3-chloro-4-methyl-2-nitrophenol (16, the target compound), and its regioisomer 5-chloro-4-methyl-2-nitrophenol (17) [1]. While the abstract of Fischer et al. (1987) does not report exact quantitative product ratios, the co-formation of both regioisomers under identical conditions demonstrates that the target compound is not the sole nitration product; its procurement as a purified single isomer avoids contamination with the 5-chloro isomer, which would otherwise introduce a regioisomeric impurity into downstream synthetic sequences.
| Evidence Dimension | Number of nitration products formed from the common precursor 3-chloro-4-methylphenol |
|---|---|
| Target Compound Data | 3 distinct products: dienone 10a, 3-chloro-4-methyl-2-nitrophenol (16), and 5-chloro-4-methyl-2-nitrophenol (17) [1] |
| Comparator Or Baseline | 5-Chloro-4-methyl-2-nitrophenol (CAS 100278-74-8) is formed simultaneously from the same reaction mixture |
| Quantified Difference | Both regioisomers are produced; the target compound must be isolated from the mixture to obtain a single-isomer product. |
| Conditions | Nitration of 3-chloro-4-methylphenol in chloroform solvent (Fischer et al., Can. J. Chem. 1987, 65, 1233–1240) |
Why This Matters
A supplier providing the single regioisomer 3-chloro-4-methyl-2-nitrophenol rather than an isomeric mixture ensures that downstream synthetic steps (e.g., reduction, coupling) produce a single, defined product rather than a mixture of constitutional isomers that would require costly chromatographic separation.
- [1] Fischer, A.; Henderson, G.N.; RayMahasay, S. Ipso Nitration. XXIX. Nitration of Substituted 4-Methylanisoles and Phenols. Canadian Journal of Chemistry, 1987, 65(6), 1233–1240. DOI: 10.1139/v87-209. View Source
